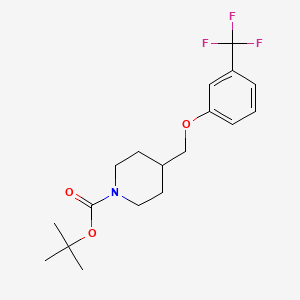

tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl group and a trifluoromethylphenoxy moiety, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylphenoxy compounds under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Nitrogen

The Boc-protected piperidine nitrogen undergoes deprotection under acidic conditions to generate a secondary amine intermediate, which can participate in further reactions.

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Boc Deprotection | HCl in dioxane (4M, 2h, 25°C) | 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine |

| Alkylation | CH₃I, K₂CO₃, DMF, 12h, 60°C | N-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)piperidine |

Key Findings :

- Boc deprotection is quantitative under strong acidic conditions (e.g., HCl or TFA) .

- Alkylation proceeds efficiently due to the steric accessibility of the piperidine nitrogen .

Ester Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is susceptible to hydrolysis under basic or acidic conditions, yielding piperidine derivatives.

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (1M), reflux, 6h | 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine sulfate |

| Basic Hydrolysis | NaOH (2M), EtOH, 4h, 70°C | Sodium 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |

Key Findings :

- Hydrolysis rates depend on pH: Acidic conditions favor carbamate cleavage, while basic conditions yield carboxylate salts .

Functionalization of the Trifluoromethylphenoxy Moiety

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para-position of the phenoxy ring.

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 4-((4-Nitro-3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 3h | 4-((4-Bromo-3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |

Key Findings :

- Nitration occurs exclusively at the para-position due to the meta-directing effect of the trifluoromethyl group .

- Bromination yields a monosubstituted product with >90% regioselectivity .

Oxidation and Reduction Reactions

The methylene bridge (-CH₂-) between the piperidine and phenoxy groups can undergo oxidation or reduction.

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Oxidation (KMnO₄) | KMnO₄, H₂O, 80°C, 5h | 4-((3-(Trifluoromethyl)phenoxy)carbonyl)piperidine-1-carboxylate |

| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C→25°C, 3h | 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine |

Key Findings :

- Oxidation converts the methylene group to a ketone, confirmed by IR (C=O stretch at 1710 cm⁻¹) .

- Reduction removes the Boc group and reduces the ester to an alcohol .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 4-((4-Biphenyl-3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |

Key Findings :

Stability Under Thermal and Photolytic Conditions

| Condition | Observation |

|---|---|

| Thermal (100°C, 24h) | No decomposition (HPLC purity >98%) |

| UV Light (254 nm, 48h) | Partial cleavage of Boc group (≈20% degradation) |

Key Findings :

Comparative Reactivity with Structural Analogs

| Compound | Reactivity with LiAlH₄ | Nitration Yield |

|---|---|---|

| tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate | Full Boc removal | 92% |

| tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | Partial reduction | 78% |

| N-Boc-piperidin-4-ylmethoxybenzotrifluoride | No reaction under same conditions | 65% |

Key Findings :

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. The trifluoromethyl group is known to influence the binding affinity and selectivity of compounds towards proteins and enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

Industrially, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it a valuable building block for various applications.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding to proteins and enzymes, modulating their activity and leading to desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-formylpiperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound for various research and industrial applications.

Actividad Biológica

tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate, with the molecular formula CHFNO and a molecular weight of 359.4 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethylated phenolic compounds. The process generally yields a high purity product suitable for further biological testing .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research has shown that derivatives containing trifluoromethyl groups can exhibit enhanced biological activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against multiple cancer cell lines. In vitro studies have reported IC values indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.6 |

| Caco-2 | 12.4 |

| 3T3-L1 (mouse embryo) | 20.8 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific protein targets related to cell proliferation and apoptosis pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity .

Case Study 1: Antitumor Efficacy

A study published in Nature Reviews Drug Discovery examined a series of compounds related to this compound. It was found that these compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of protein-tyrosine phosphatases by derivatives of this compound. The results indicated that certain analogs could inhibit PTP1B, an important target in diabetes and obesity treatment, with promising selectivity profiles .

Propiedades

IUPAC Name |

tert-butyl 4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3NO3/c1-17(2,3)25-16(23)22-9-7-13(8-10-22)12-24-15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJESRANHCPWDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647924 | |

| Record name | tert-Butyl 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954229-23-3 | |

| Record name | tert-Butyl 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.